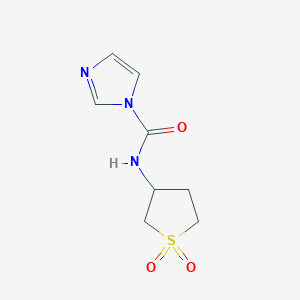

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide

Description

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide is a synthetic urea derivative characterized by a 1H-imidazole-1-carboxamide core linked to a 1,1-dioxo-thiolan-3-yl moiety.

Properties

Molecular Formula |

C8H11N3O3S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)imidazole-1-carboxamide |

InChI |

InChI=1S/C8H11N3O3S/c12-8(11-3-2-9-6-11)10-7-1-4-15(13,14)5-7/h2-3,6-7H,1,4-5H2,(H,10,12) |

InChI Key |

MMTQQESMGMMALG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide typically involves the reaction of a thiolane derivative with an imidazole carboxamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The temperature and time required for the reaction can vary, but it generally occurs at room temperature over several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced monitoring techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Imidazolines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide)

- Structure: Shares the 1H-imidazole-1-carboxamide backbone but substitutes the thiolan-3-yl group with a trichlorophenoxy ethyl and propyl chain.

- Application : Widely used as a broad-spectrum fungicide (ISO name: Prochloraz) .

- Key Differences: The trichlorophenoxy group in Prochloraz confers lipophilicity, enhancing its penetration into fungal membranes.

N-(Benzyloxy)-1H-imidazole-1-carboxamide

- Structure : Features a benzyloxy group instead of the thiolan-3-yl substituent.

- Synthesis : Generated in situ via reaction of O-benzylhydroxylamine with carbonyl diimidazole (CDI).

- In contrast, the sulfone group in the target compound likely stabilizes the structure through strong electron-withdrawing effects .

N-(1-Benzylpiperidin-4-yl)-N-methyl-4-(3-(methylsulfonamido)phenyl)-1H-imidazole-1-carboxamide

- Structure : Contains a piperidine ring and methylsulfonamido-phenyl group, increasing molecular complexity.

- Key Differences :

- The piperidine and sulfonamide groups enhance blood-brain barrier penetration, unlike the thiolan-3-yl group, which may restrict central nervous system (CNS) activity.

- The target compound’s sulfone group could favor interactions with cysteine residues in enzymes, a mechanism less prominent in this analog .

Research Findings and Mechanistic Insights

- Prochloraz : Demonstrated efficacy against Ascomycete fungi due to inhibition of ergosterol biosynthesis. Its halogenated aromatic system raises environmental concerns, unlike the target compound’s sulfone group, which may degrade more readily .

- N-(Benzyloxy)-1H-imidazole-1-carboxamide : Serves as a transient intermediate in cascade reactions. Its instability contrasts with the target compound’s robust sulfone-stabilized structure, suggesting superior utility in applications requiring isolable compounds .

- FAAH Inhibitor Analog : Highlights the role of urea derivatives in modulating enzyme activity. The target compound’s lack of a piperidine moiety may limit CNS targeting but could favor peripheral enzyme interactions .

Biological Activity

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O3S

- Molecular Weight : 226.26 g/mol

- CAS Number : Not specified in the search results.

The compound exhibits a variety of biological activities primarily attributed to its structural features. The imidazole moiety is known for its role in enzyme inhibition and receptor interaction. Research indicates that compounds with similar structures can interact with cannabinoid receptors, suggesting a potential agonistic or antagonistic role depending on the specific derivatives synthesized.

Cannabinoid Activity

A related compound, 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives, has shown cannabinoid-like activity. These derivatives were evaluated for their effects on cannabinoid receptors in vitro and in vivo, revealing that some exhibited agonist properties while others acted as antagonists. This suggests that this compound may also possess similar receptor interactions which could be explored further .

Antimicrobial Activity

Preliminary studies have indicated that compounds with dioxo-thiolan structures may exhibit antimicrobial properties. Testing against various bacterial strains showed significant inhibition of growth, although specific data on this compound is limited.

Anticancer Potential

Research into related compounds has suggested potential anticancer properties. For instance, imidazole derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and caspase activation.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.